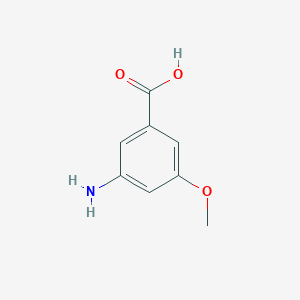

3-Amino-5-methoxybenzoic acid

概述

描述

3-Amino-5-methoxybenzoic acid: is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a benzoic acid core. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

准备方法

Synthetic Routes and Reaction Conditions: 3-Amino-5-methoxybenzoic acid can be synthesized through several methods. One common approach involves the nitration of 3-methoxybenzoic acid, followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated sulfuric acid and nitric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: On an industrial scale, this compound is often produced through the catalytic hydrogenation of 3-nitro-5-methoxybenzoic acid. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature conditions .

化学反应分析

Diazotization and Sandmeyer Iodination

This reaction demonstrates the compound’s amino group reactivity under diazotization conditions:

- Reagents : NaNO₂ (sodium nitrite), HCl (hydrochloric acid), KI (potassium iodide)

- Conditions : 0°C → reflux in aqueous acidic medium

- Mechanism :

- Diazotization of the amino group forms a diazonium salt.

- Subsequent substitution with iodide via the Sandmeyer reaction yields 3-iodo-5-methoxybenzoic acid (C₈H₇IO₃).

- Yield : 60% (isolated via filtration after acidification) .

| Parameter | Value |

|---|---|

| Starting Material | This compound |

| Product | 3-Iodo-5-methoxybenzoic acid |

| Molecular Weight | 277.94 g/mol |

| Key Spectral Data | HRMS: m/z 277.9439 (M⁺) |

Oxidation Reactions

The amino group undergoes oxidation to form nitro derivatives:

- Reagents : KMnO₄ (potassium permanganate) or CrO₃ (chromium trioxide) in acidic conditions .

- Product : 3-Nitro-5-methoxybenzoic acid (C₈H₇NO₅).

- Mechanism : Electrophilic nitration followed by oxidation of –NH₂ to –NO₂.

Thermal Stability :

Reduction of Carboxylic Acid Group

The –COOH group is reduced to a primary alcohol:

- Reagents : LiAlH₄ (lithium aluminum hydride) in anhydrous ether .

- Product : 3-Amino-5-methoxybenzyl alcohol (C₈H₁₁NO₂).

- Yield : ~70–85% (reported for analogous benzoic acid reductions).

Substitution at Methoxy Group

The methoxy group participates in nucleophilic aromatic substitution (NAS):

- Reagents : NaOH (sodium hydroxide) in polar solvents (e.g., DMF) .

- Example : Replacement of –OCH₃ with –Cl using PCl₅ yields 3-amino-5-chlorobenzoic acid .

| Condition | Outcome |

|---|---|

| High temperature | Accelerates substitution |

| Electron-withdrawing groups | Enhances reaction rate |

Conversion to Acid Chloride

The carboxylic acid is activated for nucleophilic acyl substitution:

- Reagents : SOCl₂ (thionyl chloride) or (COCl)₂ (oxalyl chloride).

- Product : 3-Amino-5-methoxybenzoyl chloride (C₈H₈ClNO₃).

- Application : Intermediate for amide/ester synthesis in drug development.

Comparative Reactivity with Structural Isomers

Differences in substituent positioning significantly alter reactivity:

| Property | This compound | 2-Amino-5-methoxybenzoic acid |

|---|---|---|

| Oxidation Rate | Slower (steric hindrance) | Faster (ortho effect) |

| Substitution Sites | Meta to –COOH | Ortho to –COOH |

| Thermal Stability | Higher (macrocyclic form) | Lower |

Key Mechanistic Insights:

科学研究应用

3-Amino-5-methoxybenzoic acid has a wide range of applications in scientific research:

作用机制

The mechanism of action of 3-Amino-5-methoxybenzoic acid depends on its specific application. In biological systems, it can interact with various molecular targets, such as enzymes and receptors, to exert its effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways involved can vary depending on the specific biological context and target .

相似化合物的比较

- 2-Amino-5-methoxybenzoic acid

- 4-Amino-2-methoxybenzoic acid

- 3-Amino-2-methoxybenzoic acid

- 3-Hydroxy-5-methoxybenzoic acid

Comparison: 3-Amino-5-methoxybenzoic acid is unique due to the specific positioning of its amino and methoxy groups on the benzoic acid ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in synthesis and research .

生物活性

3-Amino-5-methoxybenzoic acid (3A5M) is a compound of increasing interest in biological research due to its diverse pharmacological properties. This article reviews the biological activity of 3A5M, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula: C₈H₉NO₃

- Molecular Weight: 167.16 g/mol

- Melting Point: 180-185 °C

The compound exhibits macrocyclic properties, allowing it to switch between different conformations depending on environmental conditions, such as temperature .

Antitumor Activity

Research indicates that derivatives of 3A5M exhibit significant antitumor effects. A study highlighted that certain derivatives inhibit glutathione reductase (GR) and glutathione S-transferase (GST), enzymes critical for tumor cell protection. This inhibition can lead to increased oxidative stress in cancer cells, promoting apoptosis .

Protein Degradation Pathways

In a comparative study of benzoic acid derivatives, 3A5M was shown to enhance the activity of two major protein degradation systems: the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). Increased activation of these pathways suggests potential applications in anti-aging therapies and cancer treatment, as they play crucial roles in maintaining cellular homeostasis and protein quality control .

Antimicrobial Properties

The antimicrobial activity of 3A5M has been explored through its effects on various bacterial strains. For instance, a strain of Nocardioides was isolated that could utilize 3A5M as its sole carbon source, demonstrating its biodegradability and potential use in bioremediation . This property is particularly relevant in environmental microbiology, where compounds like 3A5M can be used to mitigate pollution.

Case Studies

- Antitumor Efficacy :

- Protein Degradation Enhancement :

The biological activity of 3A5M is attributed to several mechanisms:

- Enzyme Inhibition : By inhibiting GR and GST, 3A5M increases oxidative stress within tumor cells, leading to enhanced apoptosis.

- Activation of Degradation Pathways : The activation of UPP and ALP by 3A5M may help clear damaged proteins and organelles, which is vital for cellular health, particularly under stress conditions.

- Microbial Utilization : Its biodegradability allows specific bacterial strains to metabolize it effectively, indicating potential applications in bioremediation.

Summary Table

属性

IUPAC Name |

3-amino-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-12-7-3-5(8(10)11)2-6(9)4-7/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEMTZANGFGKMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70551675 | |

| Record name | 3-Amino-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74165-74-5 | |

| Record name | 3-Amino-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74165-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70551675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-Amino-5-methoxybenzoic acid in the biosynthesis of ansamitocin P-3?

A: Research indicates that this compound plays a crucial role as a precursor in the biosynthesis of ansamitocin P-3. When introduced to a genetically modified strain of Actinosynnema pretiosum (specifically the AHBA block mutant HGF073), it leads to the production of both ansamitocin P-3 and dechloroansamitocin P-3. [] This suggests that the compound can be incorporated into the ansamitocin biosynthetic pathway, likely functioning as a substitute for the natural precursor.

Q2: How does the sublimation behavior of this compound compare to its isomers?

A: Studies using the Knudsen mass-loss effusion technique revealed the sublimation thermodynamics of this compound. [] Researchers determined its vapor pressure at various temperatures (380.16 K to 400.18 K) and subsequently calculated the standard molar enthalpy and Gibbs energy of sublimation at 298.15 K. These findings, alongside data from other aminomethoxybenzoic acid isomers, can be valuable for understanding the relationship between molecular structure and sublimation properties within this family of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。